tert-Butyl n-[(2r)-azetidin-2-ylmethyl]carbamate
Description
Chemical Structure and Role:
tert-Butyl n-[(2R)-azetidin-2-ylmethyl]carbamate (CAS: 1638744-81-6) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an azetidine ring via a methylene linker. The (2R)-stereochemistry of the azetidine moiety distinguishes it from its enantiomer, tert-butyl n-[(2S)-azetidin-2-ylmethyl]carbamate (CAS: 1638744-09-8) . This compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing azetidine-based chirality into pharmaceuticals or bioactive molecules. Its hydrochloride salt (CAS: 1818843-14-9) is also commercially available for enhanced stability in acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBFSZZEGSSPH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl n-[(2r)-azetidin-2-ylmethyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow reactors also allows for the efficient handling of hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl n-[(2r)-azetidin-2-ylmethyl]carbamate can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce azetidine and tert-butyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Modified azetidine derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Azetidine and tert-butyl alcohol.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
tert-Butyl n-[(2R)-azetidin-2-ylmethyl]carbamate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds .
2. Biological Research:
The compound is utilized to study the effects of azetidine-containing molecules on biological systems. It serves as a model compound for understanding similar structures' behavior in biological environments, particularly in enzyme interactions and receptor binding.
3. Pharmaceutical Applications:
In pharmaceutical research, this compound has potential applications in drug discovery and development due to its ability to interact with biological targets. Its reactivity can lead to the development of new therapeutic agents targeting specific diseases .
Case Studies
1. Cell Cycle Arrest and Apoptosis Induction:
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting potential anti-cancer properties.
2. Receptor Interaction Studies:
Research indicates that this compound may act on specific receptors influencing pathways related to neurotransmission and cellular signaling. For instance, studies on related azetidine compounds have shown inhibitory effects on serotonin receptors, which are critical for mood regulation .
Mechanism of Action
The mechanism of action of tert-Butyl n-[(2r)-azetidin-2-ylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The azetidine ring provides a rigid scaffold that enhances binding affinity and selectivity .
Comparison with Similar Compounds
Azetidine-Based Carbamates
Azetidine derivatives are valued for their conformational rigidity and bioactivity. Key analogues include:
Key Differences :
- Stereochemistry : The (2R)-configuration of the target compound contrasts with the (2S)-enantiomer, affecting binding affinity in chiral environments .
- Substituents : Ethyl or cyclohexyl groups on the azetidine ring alter steric and electronic properties, influencing solubility and receptor interactions .
Morpholine and Piperidine Analogues
Morpholine and piperidine rings are common bioisosteres for azetidine. Notable examples:
Key Differences :
PEG-Modified and Hydrophilic Carbamates
Polyethylene glycol (PEG) chains enhance solubility and bioavailability:
Key Differences :
Steroid and Lithocholic Acid Derivatives
Carbamates fused with steroidal frameworks show unique pharmacological profiles:
| Compound Name | CAS Number | Structural Feature | Yield | Application | Reference |
|---|---|---|---|---|---|
| tert-Butyl ((10R,13R,17R)-steroidal)carbamate | N/A | Lithocholic acid backbone | 45% | Bile acid receptor modulators |
Key Differences :
- Biological Activity : Steroid-derived carbamates (e.g., compound 26d) target nuclear receptors, whereas the azetidine derivative is typically employed for fragment-based drug design .
Biological Activity
tert-Butyl n-[(2R)-azetidin-2-ylmethyl]carbamate is a compound of significant interest in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
Chemical Composition:
- Molecular Formula: C₉H₁₈N₂O₂
- Molecular Weight: 186.25 g/mol
- CAS Number: 99724-21-7
The compound features a tert-butyl group and an azetidine ring, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Covalent Bond Formation: The azetidine ring can react with nucleophilic sites on proteins, leading to alterations in protein function.
- Non-Covalent Interactions: The carbamate group participates in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as potential pharmaceuticals. These compounds are often investigated for their ability to interact with biological targets such as enzymes and receptors, which may inhibit various biochemical pathways.
In Vitro Studies
In vitro studies have demonstrated that azetidine derivatives can act as inhibitors in various biochemical pathways. For instance, the compound's ability to modulate enzyme activity has been explored, with promising results indicating potential applications in drug development.
Case Studies
Several studies have highlighted the therapeutic potential of azetidine-containing compounds:
- Study on Immune Response Modulation:
- Cancer Research:
Research Findings and Applications
Recent findings emphasize the importance of this compound in drug discovery:
| Study | Findings | Implications |
|---|---|---|
| Immune Response Modulation | Reduced IL-6 levels post TLR7 stimulation | Potential use in autoimmune diseases |
| Cancer Inhibition | Significant tumor size reduction | Possible anticancer therapeutic |
The compound has garnered attention for its unique structural properties that allow it to interact effectively with biological systems, making it a valuable tool in pharmacological research.
Q & A
Q. What are the optimized synthetic routes for tert-Butyl n-[(2R)-azetidin-2-ylmethyl]carbamate, and how can purity be ensured?
The synthesis typically involves multi-step protocols, including:
- Protection of amine groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the azetidine nitrogen during subsequent reactions .
- Coupling reactions : Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used for amide bond formation, ensuring high yields .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures removes byproducts . Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How is the stereochemical integrity of the (2R)-azetidin-2-ylmethyl moiety maintained during synthesis?
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-azetidine derivatives) to preserve configuration .
- Low-temperature conditions : Reduce epimerization risks during nucleophilic substitutions or acylations .
- Analytical confirmation : Chiral HPLC or polarimetry verifies enantiomeric excess (>99%) .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR identify backbone protons (e.g., azetidine ring protons at δ 3.2–3.8 ppm) and Boc carbonyl signals (δ 155–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 243.17) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsion angles critical for conformational analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?
- Software tools : Use SHELX (for refinement) and SIR97 (for direct methods) to cross-validate crystal structures .
- Electron density maps : Analyze residual density peaks (>3σ) to identify misplaced atoms or solvent molecules .
- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to assess model accuracy .
Q. What strategies mitigate decomposition of the Boc group under acidic or thermal conditions?
- Stability studies : Conduct TGA (thermogravimetric analysis) to identify decomposition thresholds (>150°C) .
- Alternative protecting groups : Compare Boc with Fmoc (9-fluorenylmethyloxycarbonyl) in pilot reactions; Fmoc offers better stability in mild acids .
- Lyophilization : Store the compound at -20°C under inert gas to prevent hydrolysis .
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Target selection : Focus on enzymes with nucleophilic active sites (e.g., proteases or kinases) due to the carbamate’s electrophilic nature .
- Docking software : AutoDock Vina or Schrödinger Suite models binding poses, with validation via SPR (surface plasmon resonance) for affinity measurements (K < 10 µM) .
- Mutagenesis studies : Correlate computational predictions with experimental IC shifts in mutant enzymes .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity .
- Catalysis : Employ immobilized lipases for enantioselective acylations, minimizing metal waste .
- Flow reactors : Continuous flow systems enhance reaction efficiency (yield >85%) and reduce energy use .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Method standardization : Use nephelometry to quantify solubility thresholds (e.g., 2.5 mg/mL in DMSO vs. <0.1 mg/mL in hexane) .
- Co-solvent systems : Test binary mixtures (e.g., DMSO:water) to improve dissolution without precipitation .
- Molecular dynamics simulations : Predict solvation free energies (ΔG) to rationalize experimental discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
